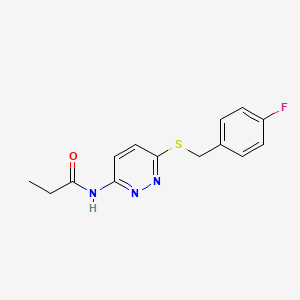

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide

Descripción

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide is a pyridazine derivative featuring a thioether-linked 4-fluorobenzyl group at position 6 and a propionamide substituent at position 3. The 4-fluorobenzyl group contributes to lipophilicity and metabolic stability, while the propionamide moiety may improve solubility compared to bulkier amides. This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where fluorine and sulfur atoms play critical roles in binding .

Propiedades

IUPAC Name |

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-2-13(19)16-12-7-8-14(18-17-12)20-9-10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPVQUWSVXNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzylthiol reacts with the pyridazine core.

Attachment of the Propionamide Moiety: The final step includes the amidation reaction where the propionamide group is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound 30 (from ):

- Structure: N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-[2-[[2-guanidino-4-thiazolyl)methyl]thio]ethyl]guanidine.

- Key Features: Contains a 4-fluorobenzyl group but linked via an aminoethyl chain to a pyridyl-thiazole scaffold. Guanidine and cyano groups enhance basicity and hydrogen-bonding capacity.

- Properties :

Patent Compound (from ):

- Structure : N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.

- Key Features :

- Shares the pyridazin-3-yl group but incorporates a dihydropyrimidine-carboxamide and bulky bis(4-methoxyphenyl)methyl substituent.

- The dihydropyrimidine ring introduces conformational flexibility, which may affect binding specificity .

Functional Group Analysis

Key Observations :

Bioavailability : The target compound’s propionamide and smaller 4-fluorobenzyl group likely enhance solubility and absorption compared to the guanidine-rich Compound 30 and the bulky patent compound.

Synthetic Complexity : Compound 30’s multi-step synthesis (60% yield) contrasts with the patent compound’s optimized process, suggesting the target compound may require tailored methodologies .

Actividad Biológica

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and possibly other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: α-Glucosidase

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide primarily targets the α-glucosidase enzyme , which plays a crucial role in carbohydrate metabolism. The compound exhibits competitive inhibition , meaning it competes with natural substrates for binding to the enzyme's active site. This inhibition leads to a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels.

Antidiabetic Effects

Research indicates that N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide effectively lowers blood glucose levels in animal models of type 2 diabetes. By inhibiting α-glucosidase, it slows carbohydrate digestion and absorption, which is beneficial for managing blood sugar spikes after meals.

Table 1: Summary of Antidiabetic Activity

| Study Reference | Model Used | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | 50 | 30% | |

| High-fat diet-induced diabetic mice | 100 | 25% |

Case Studies and Research Findings

Several studies have investigated the efficacy of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide in various experimental settings:

- In Vivo Studies : In one study involving diabetic rats, administration of the compound resulted in significant reductions in fasting blood glucose levels over a four-week period. The observed reduction was attributed to its α-glucosidase inhibitory activity, which was confirmed through enzyme assays.

- In Vitro Studies : An in vitro analysis demonstrated that the compound inhibited α-glucosidase activity with an IC50 value of approximately 20 µM, indicating a potent effect compared to standard inhibitors like acarbose.

- Molecular Docking Studies : Computational studies have shown that N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide fits well into the active site of α-glucosidase, suggesting strong binding affinity and supporting its potential as an effective inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution on a pyridazine scaffold. For example, react 6-mercaptopyridazin-3-amine with 4-fluorobenzyl bromide under basic conditions (e.g., triethylamine in dichloromethane) to form the thioether intermediate. Subsequent propionylation using propionyl chloride in the presence of HATU or DCC as coupling agents yields the final product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by LC-MS and H/C NMR are critical for confirming structural integrity and purity (>95%) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic stability : Incubate in buffers (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC over 30 days.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes using UV spectroscopy.

- Storage recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s potential as an autotaxin (ATX) modulator in inflammatory diseases?

- Methodology :

- In vitro ATX inhibition : Use the FS-3 fluorescent substrate assay to measure lysophosphatidic acid (LPA) production in recombinant ATX enzyme systems. Calculate IC values and compare to reference inhibitors (e.g., PF-8380).

- Cell-based assays : Test inhibition of LPA-induced migration in human lung fibroblasts or THP-1 monocytes.

- In vivo models : Employ murine models of idiopathic pulmonary fibrosis (IPF) or systemic sclerosis (SSc). Administer the compound intraperitoneally (5–20 mg/kg/day) and assess collagen deposition (Masson’s trichrome staining) and cytokine profiles (ELISA) .

Q. How can researchers resolve contradictory data in biological assays (e.g., variable IC values across studies)?

- Methodology :

- Assay standardization : Validate buffer conditions (pH, divalent cations) and enzyme/substrate concentrations.

- Compound integrity : Confirm stability under assay conditions via LC-MS to rule out degradation.

- Orthogonal assays : Cross-validate using a malachite green phosphate detection assay for ATX activity.

- Thiol reactivity check : Use Biotin-HPDP to test for unintended thiol-modifying activity, which may artifactually influence results .

Q. What computational approaches are suitable for elucidating the structure-activity relationship (SAR) of fluorobenzyl-thio-pyridazine derivatives?

- Methodology :

- Docking studies : Model the compound into the ATX hydrophobic pocket (PDB: 3NKG) using AutoDock Vina. Focus on interactions with residues like Thr210 and Tyr208.

- QSAR modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors/donors from a library of analogs (e.g., substituents at the pyridazine 3-position).

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding mode stability and hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.